molecular formula C66H63P B14232136 Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane CAS No. 424788-19-2

Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane

Cat. No.: B14232136
CAS No.: 424788-19-2
M. Wt: 887.2 g/mol
InChI Key: OGRDVPKQIXHGNT-UHFFFAOYSA-N
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Description

Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane is a tertiary phosphine compound characterized by the presence of three 3,5-bis(2,6-dimethylphenyl)phenyl groups attached to a central phosphorus atom. This compound is known for its stability and unique steric properties, making it valuable in various chemical applications, particularly as a ligand in catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane typically involves the reaction of 3,5-bis(2,6-dimethylphenyl)phenyl lithium with phosphorus trichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane primarily involves its role as a ligand. It coordinates with transition metals, forming stable complexes that facilitate various catalytic processes. The bulky nature of the ligand provides steric protection to the metal center, enhancing the selectivity and efficiency of the catalytic reactions .

Comparison with Similar Compounds

Comparison: Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane is unique due to its bulky substituents, which provide greater steric hindrance compared to similar compounds. This property enhances its performance as a ligand in catalytic reactions, offering higher selectivity and stability. The compound’s unique structure also allows for the formation of more stable metal complexes, making it a preferred choice in various catalytic applications .

Properties

CAS No.

424788-19-2

Molecular Formula

C66H63P

Molecular Weight

887.2 g/mol

IUPAC Name

tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane

InChI

InChI=1S/C66H63P/c1-40-19-13-20-41(2)61(40)52-31-53(62-42(3)21-14-22-43(62)4)35-58(34-52)67(59-36-54(63-44(5)23-15-24-45(63)6)32-55(37-59)64-46(7)25-16-26-47(64)8)60-38-56(65-48(9)27-17-28-49(65)10)33-57(39-60)66-50(11)29-18-30-51(66)12/h13-39H,1-12H3

InChI Key

OGRDVPKQIXHGNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC(=CC(=C2)P(C3=CC(=CC(=C3)C4=C(C=CC=C4C)C)C5=C(C=CC=C5C)C)C6=CC(=CC(=C6)C7=C(C=CC=C7C)C)C8=C(C=CC=C8C)C)C9=C(C=CC=C9C)C

Origin of Product

United States

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